molecular formula C18H26ClN3O2 B2650033 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea CAS No. 2034481-58-6

3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2650033
CAS No.: 2034481-58-6
M. Wt: 351.88
InChI Key: IJLREHLLWKBWHG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group and a piperidinyl moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea typically involves the reaction of 2-chlorophenyl isocyanate with a piperidine derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dechlorinated product.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamate
  • **3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiourea

Uniqueness

The unique combination of the chlorophenyl group and the piperidinyl moiety in 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea distinguishes it from other similar compounds. This structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c19-16-3-1-2-4-17(16)21-18(23)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLREHLLWKBWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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